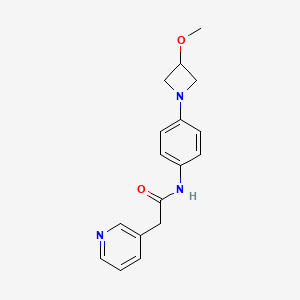

N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-(pyridin-3-yl)acetamide

Description

N-(4-(3-Methoxyazetidin-1-yl)phenyl)-2-(pyridin-3-yl)acetamide is a heterocyclic compound featuring a pyridin-3-yl acetamide core linked to a substituted phenyl group. The phenyl ring is modified with a 3-methoxyazetidine moiety, a four-membered nitrogen-containing ring.

Properties

IUPAC Name |

N-[4-(3-methoxyazetidin-1-yl)phenyl]-2-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-22-16-11-20(12-16)15-6-4-14(5-7-15)19-17(21)9-13-3-2-8-18-10-13/h2-8,10,16H,9,11-12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRLEMGUNBFACL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C2=CC=C(C=C2)NC(=O)CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-(pyridin-3-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Methoxyazetidine Ring: This step involves the reaction of a suitable azetidine precursor with a methoxy group donor under controlled conditions.

Attachment of the Phenyl Group: The methoxyazetidine intermediate is then reacted with a phenyl halide in the presence of a base to form the N-(4-(3-methoxyazetidin-1-yl)phenyl) intermediate.

Formation of the Pyridinylacetamide Moiety: The final step involves the reaction of the N-(4-(3-methoxyazetidin-1-yl)phenyl) intermediate with a pyridinylacetamide precursor under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-(pyridin-3-yl)acetamide has been explored for various scientific research applications, including:

Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.

Pharmacology: Studied for its interactions with biological targets and potential pharmacological effects.

Chemical Biology: Used as a probe to study biological pathways and molecular interactions.

Material Science: Explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Pyridine-Based Acetamides

- 2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) Structure: Differs by a 3-cyanophenyl group instead of the azetidine-phenyl system. Activity: Demonstrated strong binding affinity (−22 kcal/mol) to SARS-CoV-2 main protease via interactions with HIS163 and ASN142 . Significance: Highlights the importance of pyridine positioning for enzyme inhibition.

N-(5-Methylthiophen-2-yl)-N’-pyridin-3-ylurea (5RH0)

Azetidine/Piperidine-Modified Analogues

- N-{4-[2-(Pyridin-3-yl)piperidine-1-sulfonyl]phenyl}acetamide (CHEBI:131995) Structure: Features a piperidine-sulfonyl group instead of azetidine.

N-[5-(4-{[4-(3-Methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8d)

Physicochemical Properties

*Calculated based on molecular formula.

Enzyme Inhibition

- SARS-CoV-2 Main Protease Inhibitors: Pyridine-containing acetamides (e.g., 5RGX, 5RH2) bind to the protease’s lateral pocket via HIS163 interactions, with acetamide linkers forming hydrogen bonds to ASN142 and GLN189 .

Kinase Inhibitors :

Compounds like N-{5-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8e) (MW 538 g/mol) show trifluoromethyl groups augmenting hydrophobic interactions in kinase binding pockets .

Anticancer and Antiproliferative Activity

- Imatinib Hybrids (e.g., 15a) :

Hybrids with triazole-acetamide scaffolds exhibit antimyeloproliferative activity, though their mechanisms differ from pyridine-azetidine analogs .

Key Differentiators of the Target Compound

Azetidine vs.

Substituent Positioning :

The para-substitution on the phenyl ring (azetidine at position 4) may optimize steric compatibility in enzyme active sites compared to meta-substituted analogs .

Metabolic Stability : Methoxy groups on azetidine could slow oxidative metabolism, extending half-life relative to unsubstituted analogs .

Biological Activity

N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-(pyridin-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, pharmacological effects, and comparative studies associated with this compound.

The synthesis of this compound typically involves several steps:

- Formation of the Methoxyazetidine Ring : A suitable azetidine precursor reacts with a methoxy group donor.

- Attachment of the Phenyl Group : The methoxyazetidine intermediate is reacted with a phenyl halide in the presence of a base.

- Formation of the Pyridinylacetamide Moiety : The final step involves the reaction with a pyridinylacetamide precursor.

This compound has a molecular formula of and a molecular weight of approximately 299.35 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate their activity, influencing various cellular pathways and physiological processes .

Pharmacological Effects

Research indicates that this compound has potential applications in:

- Medicinal Chemistry : Its unique structure suggests possible therapeutic applications.

- Pharmacology : Investigations into its interactions with biological targets have shown promising results .

Case Studies and Research Findings

Recent studies have explored the compound's effects on various biological systems:

- Respiratory Stimulation : Some compounds related to this class have demonstrated an ability to stimulate mitochondrial respiration, indicating potential metabolic effects .

- Neuropharmacology : Investigations into similar compounds have suggested roles in neurodegenerative diseases, particularly concerning α-synuclein aggregation .

Table 1 summarizes key findings from relevant studies:

Comparative Analysis

This compound can be compared with similar compounds to highlight its unique properties:

| Compound | Structural Variation | Unique Features |

|---|---|---|

| N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-(pyridin-2-yl)acetamide | Pyridin-2-yl instead of pyridin-3-yl | Different receptor interactions may be observed. |

| N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-(pyridin-4-yl)acetamide | Pyridin-4-yl instead of pyridin-3-yl | Potentially different pharmacokinetic profiles. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.